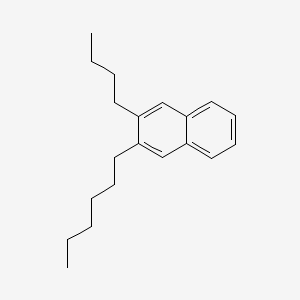

2-Butyl-3-hexylnaphthalene

Description

Contextual Significance of Naphthalene (B1677914) Scaffolds in Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds containing two or more fused aromatic rings. accustandard.com These compounds and their derivatives are widespread, originating from both natural and anthropogenic processes. nih.govacs.org The chemical group of polycyclic aromatic compounds (PAC), which includes PAHs and their heterocyclic counterparts, comprises thousands of individual compounds. nih.gov PAH derivatives, such as alkylated, nitrated, oxygenated, and halogenated PAHs, are of significant interest due to their unique chemical and physical properties. nih.govacs.org Alkylated PAHs, in particular, are a major component of petrogenic sources. nih.gov The study of PAH derivatives is crucial for understanding their environmental presence and for developing new materials. nih.govacs.org

Naphthalene (C₁₀H₈) is the simplest PAH, consisting of two fused benzene (B151609) rings. wikipedia.org Its planar structure and electron-rich nature make it a valuable scaffold in various areas of chemistry. issuu.com Naphthalene and its derivatives are fundamental to the synthesis of dyes, polymers, and other organic materials. scbt.com In medicinal chemistry, the naphthalene scaffold is a key building block for a wide range of therapeutic agents due to its diverse biological activities. ekb.egresearchgate.netekb.eg Furthermore, naphthalene derivatives are utilized in the development of advanced electronic materials, such as n-type organic semiconductors for thin-film transistors. acs.orgrsc.org The versatility of the naphthalene core allows for structural modifications that can tune its electronic and physical properties for specific applications. ekb.egacs.org

Rationale for Investigating Branched Alkylated Naphthalenes: The Case of 2-Butyl-3-hexylnaphthalene

The investigation of alkylated naphthalenes, including those with branched structures like this compound, is driven by the quest for novel materials with tailored properties and the need to understand the fundamental effects of substitution on aromatic systems.

The synthesis of polysubstituted naphthalenes presents significant regiochemical challenges. researchgate.net Traditional electrophilic aromatic substitution reactions often lead to a mixture of isomers, making it difficult to obtain a specific substitution pattern. researchgate.net This has spurred the development of new synthetic methodologies to achieve regioselective synthesis of highly substituted naphthalenes. researchgate.netnih.gov The exploration of novel substitution patterns, such as the vicinal di-alkylation seen in this compound, pushes the boundaries of synthetic organic chemistry and provides access to previously unexplored areas of chemical space. rsc.orgrsc.org The development of efficient synthetic routes to such compounds is crucial for accessing new functional materials. researchgate.net

The substitution of alkyl groups onto the naphthalene core has profound effects on its physical and chemical properties. The type, number, and position of the alkyl substituents can influence properties such as viscosity, thermal stability, and solubility. issuu.comlubesngreases.comnlgi.org For instance, the addition of alkyl chains can enhance the thermo-oxidative stability of the naphthalene system. lubesngreases.com The electron-rich naphthalene ring can absorb and disperse energy, a property that is modulated by alkyl substitution. lubesngreases.com Theoretical studies on alkyl-substituted naphthalenes help in understanding how different substitution patterns affect the electronic structure and reactivity of the molecule, which is critical for designing materials with desired properties. nih.gov The specific arrangement of the butyl and hexyl groups in this compound is expected to create a unique electronic and steric environment, influencing its molecular interactions and bulk properties.

Objectives and Scope of Academic Research on this compound

Academic research on this compound, while not extensively documented in dedicated studies, can be framed within the broader objectives of naphthalene chemistry. Key research goals would include:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to this compound and related structures. googleapis.comgoogle.comresearchgate.net This includes the purification and characterization of the compound using modern analytical techniques.

Physicochemical Properties: A primary objective is to determine the fundamental physical and chemical properties of this compound. This includes its molecular weight, boiling point, density, and spectral data.

Structure-Property Relationships: Investigating how the specific 2,3-dialkyl substitution pattern influences the compound's properties compared to other alkylated naphthalenes. This involves understanding the interplay between the alkyl chain length and position on the naphthalene scaffold.

Potential Applications: Exploring the potential use of this compound as a component in advanced materials, such as high-performance lubricants, liquid crystals, or organic electronic devices, based on its predicted properties. google.com

The following tables provide a summary of the known data for this compound and a list of the chemical compounds mentioned in this article.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 55000-56-1 |

| Molecular Formula | C₂₀H₂₈ |

| Molecular Weight | 268.4363 g/mol |

| Synonyms | 2-n-Butyl-3-n-hexylnaphthalene |

Data sourced from NIST Chemistry WebBook. nist.govnist.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Benzene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55000-56-1 |

|---|---|

Molecular Formula |

C20H28 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-butyl-3-hexylnaphthalene |

InChI |

InChI=1S/C20H28/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h9-10,13-16H,3-8,11-12H2,1-2H3 |

InChI Key |

KIOGLHSMEPYIQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=CC=CC=C2C=C1CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 3 Hexylnaphthalene

Strategic Approaches to Naphthalene (B1677914) Core Functionalization

The introduction of alkyl chains onto a pre-existing naphthalene ring is a direct approach to 2-Butyl-3-hexylnaphthalene. This typically involves electrophilic substitution or modern cross-coupling reactions, each with its own set of advantages and challenges regarding regiochemical control.

Alkylation Reactions for Direct Side Chain Introduction

Direct alkylation methods aim to introduce the butyl and hexyl groups onto the naphthalene scaffold. Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions are the primary methods considered for this purpose.

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. However, achieving the 2,3-disubstitution pattern on naphthalene via this method is challenging. The reaction of naphthalene with alkyl halides in the presence of a Lewis acid catalyst typically favors substitution at the α-position (C1) due to the greater stability of the corresponding carbocation intermediate. stackexchange.com Substitution at the β-position (C2) is generally less favored.

For bulkier alkylating agents, steric hindrance with the peri-hydrogen at the C8 position can lead to an increased proportion of the 2-alkylnaphthalene isomer. stackexchange.com This principle could theoretically be exploited by using bulky butyl and hexyl precursors. However, Friedel-Crafts alkylation is prone to several drawbacks that complicate the synthesis of a specific isomer like this compound:

Polyalkylation: The initial alkylation activates the naphthalene ring, making it more susceptible to further alkylation, leading to a mixture of polyalkylated products.

Rearrangement: The carbocation intermediates are susceptible to rearrangement, which can lead to the formation of branched alkyl chains attached to the naphthalene core.

Regioselectivity: As mentioned, achieving selective 2,3-disubstitution is difficult. A sequential alkylation would likely yield a complex mixture of isomers, with 1-butylnaphthalene (B155879) being a major initial product, followed by further alkylation at various positions.

To circumvent these issues, shape-selective catalysts such as certain zeolites (e.g., H-beta, H-mordenite) have been employed in the alkylation of naphthalene to favor the formation of specific isomers, particularly 2,6-dialkylnaphthalenes. dicp.ac.cnacs.orgpsu.edu While not directly targeting the 2,3-isomer, these studies highlight the potential of using constrained environments to control regioselectivity. A hypothetical two-step Friedel-Crafts approach is outlined below, acknowledging its significant challenges.

Table 1: Hypothetical Two-Step Friedel-Crafts Alkylation Strategy

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product(s) | Key Challenges |

| 1 | Naphthalene | 1-Bromohexane (B126081) | AlCl₃ (Lewis Acid) | 1-Hexylnaphthalene and 2-Hexylnaphthalene | Poor regioselectivity, polyalkylation. |

| 2 | 2-Hexylnaphthalene | 1-Bromobutane (B133212) | AlCl₃ (Lewis Acid) | Mixture of butylhexylnaphthalene isomers | Directing the second alkylation to the C3 position is highly challenging. |

Given these significant hurdles, direct Friedel-Crafts alkylation is generally considered an inefficient method for the regioselective synthesis of this compound.

Palladium-catalyzed cross-coupling reactions offer a much more precise and controlled method for the formation of C-C bonds and are well-suited for the synthesis of multi-substituted aromatic compounds. rsc.orgorganic-chemistry.org A plausible strategy for the synthesis of this compound would involve the sequential coupling of butyl and hexyl groups to a di-functionalized naphthalene precursor, such as a dihalonaphthalene.

A potential starting material for this approach is 2,3-dibromonaphthalene (B89205). The differential reactivity of the C-Br bonds, or the use of carefully controlled reaction conditions, could allow for a sequential cross-coupling strategy. For instance, a Suzuki or Negishi coupling could be employed.

A general representation of a sequential Suzuki coupling is as follows:

First Coupling: 2,3-Dibromonaphthalene is reacted with one equivalent of a butylboronic acid derivative in the presence of a palladium catalyst and a suitable base. This would yield a mixture of 2-bromo-3-butylnaphthalene and 3-bromo-2-butylnaphthalene, along with some starting material and di-coupled product.

Purification: The mono-coupled product is isolated from the reaction mixture.

Second Coupling: The isolated bromo-butylnaphthalene is then subjected to a second Suzuki coupling with a hexylboronic acid derivative to yield the final product, this compound.

The success of this approach hinges on the ability to control the mono-coupling reaction and efficiently separate the desired intermediate. The electronic environment of the two bromine atoms in 2,3-dibromonaphthalene is similar, which can make selective mono-reaction challenging. However, computational models can help predict the lability of C-X bonds in polyhalogenated systems, aiding in the design of sequential cross-coupling strategies. wuxibiology.com

Table 2: Proposed Sequential Palladium-Catalyzed Cross-Coupling Strategy

| Step | Starting Material | Reagent | Catalyst System | Product |

| 1 | 2,3-Dibromonaphthalene | n-Butylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Bromo-3-butylnaphthalene |

| 2 | 2-Bromo-3-butylnaphthalene | n-Hexylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | This compound |

This method offers a significant advantage in terms of regiochemical control compared to Friedel-Crafts alkylation.

Cycloaddition and Annulation Strategies for Naphthalene Ring Formation

An alternative to functionalizing a pre-existing naphthalene ring is to construct the ring system with the desired substituents already in place. Cycloaddition and annulation reactions are powerful tools for this purpose.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for the formation of six-membered rings, which can then be aromatized to form substituted naphthalenes. rsc.orgresearchgate.net To synthesize this compound, one could envision a reaction between a suitably substituted diene and a dienophile, followed by an aromatization step.

A plausible, though potentially challenging, route would involve the reaction of a 1-aryl-substituted diene with an alkyne dienophile. For instance, a diene bearing the butyl group could react with an alkyne bearing the hexyl group. Subsequent aromatization, often involving the loss of a small molecule like water or hydrogen, would yield the naphthalene core.

A more direct approach involves the reaction of an o-quinodimethane intermediate with an appropriately substituted alkyne. Another strategy is the reaction of a benzaldehyde (B42025) derivative with an alkyne in the presence of a Brønsted acid under microwave irradiation, which has been shown to produce 2,3-disubstituted naphthalenes. oup.com

Table 3: Hypothetical Diels-Alder Strategy

| Diene Precursor | Dienophile | Intermediate | Aromatization Step | Final Product |

| 1-Butyl-4-phenyl-1,3-butadiene | 1-Octyne | Substituted cyclohexadiene | Dehydrogenation (e.g., with DDQ or sulfur) | This compound |

The synthesis of the required substituted diene and the control of regioselectivity in the cycloaddition are key challenges in this approach.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic systems and has been applied to the formation of aromatic rings, including naphthalenes. csir.co.zaresearchgate.net The general strategy involves the synthesis of a diene precursor that, upon RCM, forms a dihydronaphthalene derivative. Subsequent aromatization then yields the desired naphthalene.

For the synthesis of this compound, a potential precursor would be a diene containing a benzene (B151609) ring with two alkenyl side chains appropriately positioned. For example, a 1,2-disubstituted benzene with an allylic group and a longer unsaturated chain could be a candidate for RCM.

A hypothetical RCM-based synthesis could proceed as follows:

Precursor Synthesis: A suitably substituted aromatic precursor, for example, an ortho-alkenyl benzaldehyde, is elaborated to introduce the necessary second alkenyl chain. The butyl and hexyl groups would be incorporated into these chains.

Ring-Closing Metathesis: The diene precursor is treated with a ruthenium-based catalyst (e.g., Grubbs catalyst) to effect the ring closure, forming a dihydronaphthalene. organic-chemistry.org

Aromatization: The resulting dihydronaphthalene is aromatized, for instance, through oxidation, to yield this compound.

Table 4: Conceptual Ring-Closing Metathesis Strategy

| RCM Precursor | RCM Catalyst | Intermediate | Aromatization | Product |

| A substituted 1,2-divinylbenzene derivative with butyl and hexyl groups on the vinyl chains | Grubbs Catalyst (e.g., 2nd Generation) | Substituted dihydronaphthalene | Oxidation (e.g., with DDQ) | This compound |

This approach offers a high degree of flexibility in the design of the precursor, allowing for precise placement of the alkyl substituents.

Precursor Chemistry and Intermediate Transformations for this compound

The successful synthesis of this compound is fundamentally dependent on the strategic preparation of key precursors and the efficient transformation of intermediates. This involves the synthesis of a dihalogenated naphthalene scaffold and the subsequent generation of appropriate alkylating agents.

The regioselective synthesis of a 2,3-dihalogenated naphthalene is the critical first step. The choice of halogens is important, as their differential reactivity can be exploited for sequential functionalization. A common strategy involves the preparation of 2-bromo-3-iodonaphthalene (B11908). This can be achieved through multi-step synthetic sequences starting from readily available naphthalene precursors.

One plausible route begins with the sulfonation of naphthalene, which predominantly yields naphthalene-2-sulfonic acid. This can then be converted to 2-naphthol (B1666908). Subsequent bromination of 2-naphthol can be directed to the 3-position. The hydroxyl group can then be transformed into a triflate, a good leaving group for subsequent iodination, or converted to an amino group which can be diazotized and subjected to a Sandmeyer-type reaction to introduce the iodine.

Alternatively, direct halogenation methods can be employed, although controlling regioselectivity can be challenging. nih.govnumberanalytics.com The use of specific halogenating agents and catalysts can favor the formation of the desired 2,3-dihalogenated isomer. chemrxiv.org For instance, the benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes can provide access to 2-halo-3-silylnaphthalenes, which serve as versatile intermediates. rsc.orgrsc.org

A representative, though not exclusive, method for the synthesis of a dihalogenated naphthalene intermediate is outlined below:

| Step | Reactant(s) | Reagent(s) | Product | Notes |

| 1 | Naphthalene | H₂SO₄ | Naphthalene-2-sulfonic acid | Major product of sulfonation. |

| 2 | Naphthalene-2-sulfonic acid | NaOH, fusion | 2-Naphthol | Conversion of sulfonic acid to hydroxyl group. |

| 3 | 2-Naphthol | Br₂ in acetic acid | 1-Bromo-2-naphthol | Electrophilic aromatic substitution. |

| 4 | 1-Bromo-2-naphthol | PBr₃ | 1,2-Dibromonaphthalene | Conversion of hydroxyl to bromide. |

This table presents a generalized synthetic sequence for a dihalogenated naphthalene. Specific reaction conditions would require further optimization.

With the dihalogenated naphthalene in hand, the next step is the preparation of the alkylating agents. For the synthesis of this compound, this involves generating organometallic reagents of butyl and hexyl groups. Grignard and organolithium reagents are the most common choices for this purpose due to their high reactivity and commercial availability of the corresponding alkyl halides. libretexts.orgutexas.edu

Butylmagnesium bromide (Grignard Reagent): This reagent is typically prepared by reacting 1-bromobutane with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mmcmodinagar.ac.in The reaction is initiated by the addition of a small crystal of iodine if necessary.

Hexyllithium (Organolithium Reagent): This reagent can be prepared by reacting 1-chlorohexane (B165106) or 1-bromohexane with lithium metal in a non-polar solvent like pentane (B18724) or hexane. msu.edu These reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.

The choice between a Grignard and an organolithium reagent can influence the reactivity and selectivity of the subsequent cross-coupling reaction.

Optimization of Reaction Conditions for this compound Synthesis

The sequential cross-coupling of the butyl and hexyl groups onto the dihalogenated naphthalene core is the final and most critical stage of the synthesis. Optimization of the reaction conditions is paramount to maximize the yield and purity of the final product, this compound. prismbiolab.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Kumada-Corriu coupling, are highly effective for forming carbon-carbon bonds between aryl halides and organometallic reagents. mdpi.comrsc.org The choice of catalyst and, more importantly, the supporting ligand, plays a crucial role in the efficiency and selectivity of the reaction.

For the sequential coupling, a catalyst system that allows for selective reaction at one halogen site over the other is desirable. The higher reactivity of the C-I bond compared to the C-Br bond in 2-bromo-3-iodonaphthalene can be exploited. A first palladium-catalyzed coupling with one of the alkyl organometallic reagents (e.g., butylmagnesium bromide) can be performed under milder conditions to selectively replace the iodine. The second coupling with the other alkyl reagent (e.g., hexyllithium) would then occur at the less reactive bromine site, likely requiring more forcing conditions.

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). The design of phosphine (B1218219) ligands can be tailored to enhance catalytic activity and selectivity. Bulky, electron-rich ligands can promote oxidative addition and reductive elimination steps in the catalytic cycle.

| Catalyst/Ligand System | Reaction Type | Potential Advantages |

| Pd(PPh₃)₄ | Suzuki, Kumada | Readily available and versatile. |

| PdCl₂(dppf) | Suzuki, Kumada | High stability and activity for challenging couplings. |

| Pd(dba)₂ / SPhos | Suzuki | High turnover numbers and good for sterically hindered substrates. |

| NiCl₂(dppe) | Kumada | Cost-effective alternative to palladium for some couplings. mmcmodinagar.ac.in |

This table provides examples of catalyst systems that could be employed in the synthesis of this compound.

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the outcome of the synthesis. cem.com The solvent must be able to dissolve the reactants and the catalyst system, and its polarity can affect the reaction rate and selectivity.

Common solvents for cross-coupling reactions include:

Tetrahydrofuran (THF): A good solvent for both the organometallic reagents and the naphthalene substrate. libretexts.org

1,2-Dimethoxyethane (DME): A higher-boiling ether that can allow for reactions at elevated temperatures. nih.gov

Toluene: A non-polar solvent that can be used, often in combination with a co-solvent.

Temperature control is crucial for managing the reaction rate and minimizing side reactions. The initial, more reactive coupling step might be performed at a lower temperature (e.g., room temperature or slightly above), while the second, less reactive coupling step may require heating to ensure complete conversion. mdpi.com Maintaining a consistent temperature throughout the reaction is important for reproducibility.

Maximizing the yield and purity of this compound requires careful attention to several factors throughout the synthetic process.

Techniques for Yield Enhancement:

Stoichiometry Control: Precise control over the stoichiometry of the reactants, especially the organometallic reagents, is crucial. A slight excess of the organometallic reagent is often used to ensure complete consumption of the halogenated naphthalene.

Slow Addition: The slow, dropwise addition of the organometallic reagent to the reaction mixture can help to control the exothermicity of the reaction and prevent the formation of byproducts.

Reaction Time: Optimizing the reaction time for each coupling step is necessary to ensure complete conversion without significant product degradation.

Techniques for Purity Enhancement:

Inert Atmosphere: Strict adherence to an inert atmosphere (argon or nitrogen) is essential to prevent the degradation of the catalyst and the organometallic reagents.

Work-up Procedure: A carefully designed aqueous work-up is necessary to quench any remaining reactive species and to remove inorganic byproducts.

Chromatography: Purification of the crude product by column chromatography on silica (B1680970) gel is typically required to separate the desired this compound from any unreacted starting materials, homo-coupled byproducts (e.g., 2,3-dibutylnaphthalene or 2,3-dihexylnaphthalene), and regioisomers. The choice of eluent system is critical for achieving good separation.

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 2 Butyl 3 Hexylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy is the most powerful tool for delineating the precise arrangement of atoms in a molecule. For 2-Butyl-3-hexylnaphthalene, distinguishing it from other isomers (e.g., 2-butyl-6-hexylnaphthalene or 1-butyl-4-hexylnaphthalene) requires a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Probing Alkyl Chain Connectivity in this compound

Two-dimensional NMR experiments are indispensable for mapping the bonding framework of the molecule. numberanalytics.comepfl.ch These techniques generate a 2D plot that shows correlations between different nuclei, revealing how they are connected through bonds. numberanalytics.comyoutube.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would display cross-peaks connecting adjacent protons within the butyl and hexyl chains. For instance, the protons on C1' of the butyl group would show a correlation to the protons on C2', and so on down the chain. This confirms the integrity of each alkyl substituent.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or its predecessor, HMQC) experiment correlates protons with the carbon atoms to which they are directly attached. epfl.chsdsu.edu This allows for the unambiguous assignment of each carbon atom in the alkyl chains and the protonated carbons of the naphthalene (B1677914) ring. Each CH, CH₂, and CH₃ group would produce a distinct correlation peak. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals long-range couplings (typically over 2-4 bonds) between protons and carbons. epfl.chsdsu.edu This technique provides the definitive link between the alkyl chains and the naphthalene core. Key HMBC correlations would be observed between the protons on the first methylene (B1212753) group of the butyl chain (H-1') and the naphthalene carbons C2, C1, and C3. Similarly, protons on the first methylene of the hexyl chain (H-1'') would show correlations to C3, C2, and C4 of the ring. These specific correlations are essential to confirm the 2,3-substitution pattern.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-1, H-4, H-5, H-8 | ~7.5 - 8.1 | ~125 - 129 | H-1 → C2, C3, C8a; H-4 → C2, C3, C4a |

| H-6, H-7 | ~7.3 - 7.5 | ~125 - 127 | H-6 → C5, C8; H-7 → C5, C8 |

| C-2, C-3 | N/A | ~135 - 140 | N/A |

| C-4a, C-8a | N/A | ~131 - 134 | N/A |

| Butyl: H-1' | ~2.8 - 3.0 | ~32 - 35 | C-2, C-3 |

| Butyl: C-1' | H-1' | ~32 - 35 | N/A |

| Hexyl: H-1'' | ~2.8 - 3.0 | ~32 - 35 | C-2, C-3 |

| Hexyl: C-1'' | H-1'' | ~32 - 35 | N/A |

Advanced Pulse Sequences for Stereochemical Assignments

While this compound itself is achiral, advanced NMR pulse sequences can provide insights into the molecule's conformational preferences and the spatial relationships between the alkyl chains.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding. libretexts.org Cross-peaks in a NOESY spectrum would indicate which protons on the butyl chain are spatially close to protons on the hexyl chain. This can help determine the preferred rotational conformation of the substituents relative to the naphthalene plane and to each other.

Pulsed Field Gradient Spin-Echo (PGSE): This technique can be used to measure the diffusion coefficients of molecules, which relates to their size and shape. While not a primary tool for stereochemical assignment here, it can help confirm the monomeric nature of the compound in solution. oxinst.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, confirming a molecule's weight and providing structural clues through fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provide extremely accurate mass measurements. nih.govnsf.gov For this compound (formula C₂₀H₂₈), the theoretical exact mass is 268.2191 u. nist.gov HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula C₂₀H₂₈. This capability is crucial for distinguishing the target compound from other molecules that might have the same nominal mass but a different elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation of this compound

Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific mass-to-charge ratio (the precursor ion), fragmenting it, and then analyzing the masses of the resulting fragment ions (product ions). wikipedia.orgnationalmaglab.org This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound, the molecular ion (M⁺˙) at m/z 268 would be selected as the precursor. The fragmentation is dominated by cleavages within the alkyl chains, particularly at the benzylic position (the C-C bond adjacent to the aromatic ring), which is the weakest point.

Expected fragmentation pathways include:

Loss of a propyl radical (•C₃H₇): Cleavage of the butyl chain would lead to a prominent fragment ion at m/z 225.

Loss of a pentyl radical (•C₅H₁₁): Cleavage of the hexyl chain would produce a characteristic fragment ion at m/z 197.

Formation of a tropylium-like ion: Rearrangement and cleavage can lead to other stable aromatic fragment ions.

Expected Key Fragments in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Origin |

| 268 | [C₂₀H₂₈]⁺˙ | Molecular Ion (Precursor) |

| 225 | [M - C₃H₇]⁺ | Loss of propyl radical from butyl chain |

| 197 | [M - C₅H₁₁]⁺ | Loss of pentyl radical from hexyl chain |

| 183 | [M - C₆H₁₃]⁺ | Loss of hexyl radical |

| 155 | [C₁₂H₁₁]⁺ | Naphthalene core with one methylene |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can offer subtle clues about molecular structure and conformation. researchgate.net

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the FT-IR spectrum would be characterized by:

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong, multiple bands in the 2850-2960 cm⁻¹ region, corresponding to the CH₂, and CH₃ groups of the alkyl chains.

Aromatic C=C stretching: Several bands in the 1450-1650 cm⁻¹ region, characteristic of the naphthalene ring system.

C-H bending: Vibrations in the fingerprint region (< 1500 cm⁻¹) that are characteristic of the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and non-polar bonds. The Raman spectrum would likely show:

A strong band for the symmetric "breathing" mode of the naphthalene ring system.

Prominent signals for the C-C backbone of the alkyl chains.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Ring Stretch | 1450 - 1650 | FT-IR, Raman |

| CH₂ Scissoring | ~1465 | FT-IR |

| CH₃ Asymmetric Bending | ~1450 | FT-IR |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | FT-IR |

Identification of Aromatic and Aliphatic Signatures in this compound

Spectroscopic analysis is fundamental for confirming the identity of this compound by distinguishing between its aromatic core and its aliphatic side chains. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide unique fingerprints for these different chemical environments. lehigh.eduunl.edu

The aromatic portion, the naphthalene ring system, generates characteristic signals in specific regions of the spectrum. For instance, in ¹H NMR spectroscopy, the protons attached to the aromatic rings are deshielded and typically appear at chemical shifts between 7.0 and 8.5 ppm. youtube.com The carbon atoms of the naphthalene core are identifiable in ¹³C NMR spectra in the downfield region, usually between 120 and 140 ppm. Infrared (IR) spectroscopy identifies the aromatic system through characteristic C=C stretching vibrations within the ring (approximately 1450-1600 cm⁻¹) and aromatic C-H stretching bands appearing at wavenumbers above 3000 cm⁻¹. docbrown.info

Conversely, the butyl and hexyl alkyl chains provide distinct aliphatic signatures. In ¹H NMR, the protons of these chains are shielded and produce signals in the upfield region, generally between 0.8 and 1.7 ppm. youtube.com The terminal methyl (CH₃) groups of both chains typically appear as triplets, while the methylene (CH₂) groups form complex multiplets. youtube.com In IR spectra, the C-H stretching vibrations of the sp³-hybridized carbons in the alkyl chains are observed in the 2850-3000 cm⁻¹ range. docbrown.info

Table 1: Expected Spectroscopic Signatures for this compound This table presents expected values based on standard spectroscopic data for similar functional groups.

| Technique | Region/Type | Expected Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR | Aromatic | 7.0 - 8.5 ppm | Naphthalene Ring Protons |

| Aliphatic | 0.8 - 1.7 ppm | Butyl & Hexyl Chain Protons | |

| ¹³C NMR | Aromatic | 120 - 140 ppm | Naphthalene Ring Carbons |

| Aliphatic | 14 - 40 ppm | Butyl & Hexyl Chain Carbons | |

| IR Spec. | Aromatic C-H | > 3000 cm⁻¹ | Aromatic C-H Stretch |

| Aliphatic C-H | 2850 - 3000 cm⁻¹ | Aliphatic C-H Stretch |

Analysis of Conformational Preferences via Vibrational Modes

Vibrational spectroscopy, including IR and Raman techniques, can be used to investigate the conformational preferences of flexible molecules. unl.edu While the naphthalene core of this compound is rigid, the attached butyl and hexyl side chains possess rotational freedom around their carbon-carbon single bonds. This allows them to adopt multiple spatial arrangements, or conformations.

Different conformations result in subtle changes in the molecule's vibrational modes, particularly in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹). These changes in C-C stretching and CH₂ rocking and twisting vibrations can be correlated with specific rotational isomers. Advanced studies often combine experimental vibrational spectra with computational chemistry to model the energies of different conformers. By comparing the experimental spectrum with calculated spectra for various possible conformations, the most stable, lowest-energy conformation of the molecule can be predicted. tdx.cat

Chromatographic Separation Techniques for Purity Assessment and Isomer Isolation

Chromatography is a powerful set of techniques used to separate a mixture into its individual components, making it indispensable for assessing the purity of this compound and for isolating it from any potential isomers or byproducts from a synthesis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for the analysis of volatile compounds like this compound. etamu.edu In GC, the compound is vaporized and separated from other volatile components based on differences in boiling point and polarity as it passes through a long, narrow column. etamu.edunih.gov The output, a chromatogram, shows peaks corresponding to each separated compound, with the area of each peak being proportional to its concentration. etamu.edu

After separation by GC, the molecules enter the mass spectrometer (MS), which bombards them with electrons, causing them to ionize and break apart into characteristic fragments. The MS sorts these fragments by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. For this compound (molar mass 268.44 g/mol nist.gov), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 268, along with other peaks corresponding to the predictable fragmentation of the butyl and hexyl chains. This dual-layered analysis allows for both confident identification and purity verification.

Table 2: Representative GC-MS Data for this compound Analysis This table illustrates typical data obtained from a GC-MS analysis.

| Parameter | Value / Observation | Interpretation |

|---|---|---|

| GC Retention Time | 15.4 min | Time taken for the compound to elute from the GC column; characteristic under specific conditions. |

| Molecular Ion (M⁺) | m/z = 268 | Corresponds to the mass of the intact molecule, confirming its molecular weight. nist.gov |

| Major Fragment | m/z = 211 | Loss of the butyl group ([M-57]⁺). |

| Major Fragment | m/z = 183 | Loss of the hexyl group ([M-85]⁺). |

| Base Peak | m/z = 141 | A common, stable fragment in substituted naphthalenes. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are non-volatile or thermally sensitive. researchgate.netlibretexts.org It is also highly effective for separating isomers whose similar boiling points make them difficult to resolve by GC. In a typical reversed-phase HPLC setup, this compound would be dissolved in a liquid mobile phase and pumped through a column packed with a nonpolar stationary phase (such as C18). libretexts.org

Because of its nonpolar nature, this compound would interact strongly with the stationary phase. By carefully controlling the composition of the polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), the retention time of the compound can be manipulated to achieve excellent separation from impurities. researchgate.net HPLC is a primary method for determining the precise purity of a sample, often capable of detecting impurities at very low levels.

Table 3: Typical HPLC Parameters for Purity Analysis This table outlines a standard set of conditions for an HPLC method.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV Absorbance at 254 nm |

| Column Temperature | 30 °C |

Chiral Chromatography for Enantiomeric Separation of this compound (if applicable)

Chiral chromatography is a specialized sub-type of chromatography used exclusively for the separation of enantiomers. mz-at.de Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, a property known as chirality. aocs.org This technique is critical in industries such as pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. mz-at.de

The applicability of chiral chromatography depends entirely on whether the target molecule is chiral. A molecule is chiral if it contains a stereocenter and is not superimposable on its mirror image. The structure of this compound consists of a planar naphthalene ring substituted with a butyl group and a hexyl group. There are no stereocenters (chiral carbons) in this molecule, and it possesses a plane of symmetry. Therefore, this compound is an achiral molecule.

As it does not exist as a pair of enantiomers, chiral chromatography is not an applicable technique for its analysis. The compound cannot be resolved into different enantiomeric forms because none exist.

Theoretical and Computational Studies on 2 Butyl 3 Hexylnaphthalene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intricate details of molecular geometry and electronic properties of 2-butyl-3-hexylnaphthalene. These computational techniques allow for a precise understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Ground State Properties of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to optimize the molecular geometry and determine its ground state properties. nih.govepstem.net These calculations can predict various parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

Furthermore, DFT is instrumental in calculating the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govepstem.net The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps, another output of DFT studies, provide a visual representation of the charge distribution within the molecule. nih.gov These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack, offering insights into the molecule's reactive behavior.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the butyl and hexyl side chains attached to the naphthalene (B1677914) core gives rise to a multitude of possible conformations for this compound. Understanding these conformations and the energy landscape they navigate is crucial for a complete picture of the molecule's properties.

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like this compound. nih.gov MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. This allows for the rapid exploration of different conformations.

MD simulations build upon this by solving Newton's equations of motion for the atoms in the molecule, providing a dynamic picture of its behavior over time. nih.gov These simulations can reveal how the butyl and hexyl chains move and interact with each other and the naphthalene core, providing insights into the molecule's flexibility and the time scales of conformational changes.

Identification of Stable Conformers and Energy Barriers

Through conformational analysis, it is possible to identify the most stable conformers of this compound, which are the low-energy structures that the molecule is most likely to adopt. utdallas.edulumenlearning.com By systematically rotating the rotatable bonds in the butyl and hexyl chains and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the energy barriers for interconversion between them.

The relative energies of these conformers and the heights of the energy barriers determine the conformational equilibrium and the dynamics of the molecule. For instance, steric hindrance between the alkyl chains and the naphthalene ring will play a significant role in determining the preferred conformations.

Reactivity Prediction and Reaction Mechanism Studies

Theoretical and computational methods are also invaluable for predicting the reactivity of this compound and elucidating the mechanisms of its reactions.

By analyzing the electronic properties calculated using quantum chemical methods, such as the HOMO-LUMO gap and the MEP map, one can predict the most likely sites for chemical reactions. nih.govmdpi.com For example, regions of high electron density (negative electrostatic potential) are susceptible to attack by electrophiles, while regions of low electron density (positive electrostatic potential) are prone to attack by nucleophiles.

Role of 2 Butyl 3 Hexylnaphthalene As a Synthetic Precursor or Building Block

Derivatization Strategies Utilizing 2-Butyl-3-hexylnaphthalene

The chemical modification of this compound can be approached in two primary ways: functionalization of the aromatic naphthalene (B1677914) ring system and alteration of the butyl and hexyl side chains.

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing butyl and hexyl groups, which are ortho-, para-directing activators. Given the 2 and 3 positions are occupied, incoming electrophiles would be directed to the alpha positions (1, 4, 5, and 8) and the remaining beta positions (6 and 7). Steric hindrance from the existing alkyl groups would likely influence the regioselectivity of these reactions.

Common electrophilic substitution reactions that could be applied include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the naphthalene ring. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization, such as diazotization and subsequent coupling reactions.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would yield halogenated derivatives. These bromo- or chloro-naphthalenes are valuable intermediates for cross-coupling reactions. nih.gov

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or further alkyl groups onto the ring, although the presence of already activating alkyl groups might lead to polysubstitution and complex product mixtures.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group, which can be a directing group itself or can be converted to other functional groups.

A hypothetical regioselectivity for the nitration of this compound is presented in Table 1, based on general principles of electrophilic aromatic substitution on substituted naphthalenes.

Table 1: Predicted Regioselectivity of Mononitration of this compound This table presents hypothetical data based on established directing effects of alkyl groups on a naphthalene core.

| Position of Nitration | Predicted Major/Minor Product | Rationale |

| 1 or 4 | Major | Alpha position, activated by both alkyl groups, though potentially some steric hindrance. |

| 5 or 8 | Major | Alpha position on the unsubstituted ring, sterically accessible and electronically activated. |

| 6 or 7 | Minor | Beta position on the unsubstituted ring, less activated than the alpha positions. |

The butyl and hexyl side chains of this compound offer additional sites for chemical modification, primarily at the benzylic positions (the carbon atom directly attached to the naphthalene ring).

Key reactions involving the alkyl side chains include:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the alkyl chains at the benzylic position to carboxylic acids. libretexts.orgopenstax.orgalmerja.comlibretexts.org This reaction would convert this compound into a naphthalenedicarboxylic acid derivative, a potentially valuable monomer for polyester (B1180765) or polyamide synthesis. The reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgopenstax.orglibretexts.org

Free-Radical Halogenation: Under UV light or in the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively halogenate the benzylic position of the alkyl chains. wikipedia.orglscollege.ac.inyoutube.comlibretexts.org This introduces a reactive handle for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of a wide range of functional groups such as alcohols, amines, and cyanides.

Table 2: Potential Products from the Modification of Alkyl Side Chains of this compound This table illustrates potential derivatization products based on known chemical transformations of alkylarenes.

| Reaction Type | Reagents | Potential Product(s) |

| Benzylic Oxidation | KMnO₄, H₂O, heat | 3-Hexylnaphthalene-2-carboxylic acid and 2-Butylnaphthalene-3-carboxylic acid (if selective oxidation is possible), or a dicarboxylic acid derivative. |

| Free-Radical Bromination | N-Bromosuccinimide (NBS) | 2-(1-Bromobutyl)-3-hexylnaphthalene and/or 2-butyl-3-(1-bromohexyl)naphthalene. |

Application in the Construction of Larger Molecular Architectures

Derivatives of this compound can serve as monomers or key intermediates in the synthesis of polymers and extended aromatic systems.

While this compound itself is not readily polymerizable, its functionalized derivatives can be used in various polymerization techniques.

Condensation Polymerization: Dicarboxylic acid or diol derivatives, obtained through side-chain oxidation or further manipulation of halogenated intermediates, could be used as monomers in condensation polymerizations to form polyesters or polyamides.

Chain-Growth Polymerization: Introduction of a polymerizable group, such as a vinyl group, onto the naphthalene ring via a cross-coupling reaction would allow for its incorporation into polymers through chain-growth mechanisms like living polymerization. wikipedia.orgresearchgate.netacs.orgtaylorandfrancis.com

Oxidative Coupling Polymerization: In some cases, aromatic compounds can be polymerized directly through oxidative coupling, which could be a potential route for creating oligomers or polymers from this compound, although this often requires specific catalysts and conditions. spsj.or.jprsc.orgresearchgate.net

Functionalized this compound can be a valuable building block for the synthesis of larger, more complex aromatic structures.

Cross-Coupling Reactions: Bromo- or iodo-derivatives of this compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to be linked to other aromatic or acetylenic units. nih.gov This methodology is a powerful tool for the construction of well-defined oligomers and larger polycyclic aromatic hydrocarbons.

Discotic Liquid Crystals: The 2,3-disubstituted naphthalene core can be envisioned as a central scaffold for the synthesis of discotic (disc-shaped) molecules. nih.govrsc.orgresearchgate.netuea.ac.uk By attaching flexible side chains to the naphthalene ring, it might be possible to induce liquid crystalline behavior, which is of interest for applications in organic electronics.

Intermediacy in Complex Molecule Synthesis

Due to the variety of functional groups that can be introduced onto the this compound scaffold, it can serve as a versatile intermediate in multi-step organic syntheses. The specific substitution pattern of the butyl and hexyl groups can be exploited to control the regiochemistry of subsequent transformations. For instance, a halogenated derivative could be used in a cross-coupling reaction to introduce a new fragment, followed by modification of the alkyl side chains to add further functionality. While no specific examples of this compound as an intermediate in the synthesis of a known complex molecule are readily available in the literature, its potential is evident from the vast number of complex natural products and functional materials that contain a substituted naphthalene core.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of This compound as a synthetic precursor or building block for the synthesis of natural product analogs or designer molecules.

The requested article sections are:

Environmental Transformation and Degradation Pathways of Alkylated Naphthalenes Excluding Ecotoxicity

Photolytic Degradation Mechanisms of Aromatic Hydrocarbons

Photodegradation is a key process in the environmental attenuation of polycyclic aromatic hydrocarbons (PAHs), including alkylated naphthalenes. This process can occur through direct absorption of sunlight or via indirect mechanisms involving reactive oxygen species.

Indirect Photolysis via Reactive Oxygen Species

In sunlit natural waters, the presence of substances like nitrate (B79036) and dissolved organic matter can lead to the formation of reactive oxygen species (ROS), such as the hydroxyl radical (•OH). These highly reactive species can initiate the degradation of organic pollutants. The reaction of hydroxyl radicals with aromatic compounds is a primary pathway for their transformation in the atmosphere and in aquatic systems. The rate of this reaction is typically very fast, often approaching diffusion-controlled limits in water. For instance, the atmospheric oxidation of naphthalene (B1677914) is primarily initiated by the addition of an OH radical to the aromatic ring, leading to the formation of a carbon-centered radical that subsequently reacts with molecular oxygen. This process ultimately results in the formation of various oxygenated products. While specific rate constants for 2-Butyl-3-hexylnaphthalene are not available, data for other alkylnaphthalenes suggest that the presence of alkyl groups increases the reaction rate with OH radicals compared to unsubstituted naphthalene.

Table 1: Gas-Phase Reaction Rate Constants of Selected Alkylnaphthalenes with OH Radicals at 298 K

| Compound | Rate Constant (cm³/molecule·s) | Atmospheric Lifetime |

|---|---|---|

| Naphthalene | (2.39 ± 0.09) x 10⁻¹¹ | 5.8 hours |

| 1-Methylnaphthalene | (4.09 ± 0.20) x 10⁻¹¹ | 3.4 hours |

| 2-Methylnaphthalene | (4.86 ± 0.25) x 10⁻¹¹ | 2.9 hours |

| 1-Ethylnaphthalene | (3.64 ± 0.41) x 10⁻¹¹ | 3.8 hours |

| 2-Ethylnaphthalene | (4.02 ± 0.55) x 10⁻¹¹ | 3.5 hours |

| 1,3-Dimethylnaphthalene | (7.49 ± 0.39) x 10⁻¹¹ | 1.9 hours |

| 1,5-Dimethylnaphthalene | (6.01 ± 0.35) x 10⁻¹¹ | 2.3 hours |

Data sourced from studies on the gas-phase reactions of OH radicals with a series of alkylnaphthalenes. nih.gov The atmospheric lifetime is calculated assuming an average OH radical concentration of 2.0 x 10⁶ molecules/cm³.

Direct Photolysis of this compound under Simulated Environmental Conditions

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule itself, leading to its excitation and subsequent chemical transformation. Naphthalene and its derivatives absorb light in the environmentally relevant UV spectrum. The photodegradation of naphthalene and several alkylated naphthalenes has been shown to follow pseudo-first-order kinetics. nih.gov The process leads to the formation of a variety of oxygenated products, including alcohols, aldehydes, and ketones. nih.gov The presence of alkyl substituents on the naphthalene ring can influence the rate of photolysis, although the specific quantum yields for this compound have not been reported.

Biotransformation Pathways by Microorganisms (Mechanistic Focus)

Microbial degradation is a critical pathway for the removal of alkylated naphthalenes from contaminated environments. Both aerobic and anaerobic microorganisms have been shown to metabolize these compounds, employing distinct enzymatic strategies.

Aerobic Degradation Mechanisms of Alkylnaphthalenes

Under aerobic conditions, bacteria initiate the degradation of naphthalene and alkylnaphthalenes by incorporating molecular oxygen into the aromatic ring. This initial attack is typically catalyzed by a multi-component enzyme system called naphthalene dioxygenase. This enzyme introduces two hydroxyl groups to form a cis-dihydrodiol. nih.gov For alkyl-substituted naphthalenes, the initial hydroxylation can occur on either the substituted or unsubstituted ring. nih.gov

Following the formation of the cis-dihydrodiol, a dehydrogenase catalyzes its conversion to the corresponding dihydroxynaphthalene (catechol derivative). The dihydroxylated ring is then susceptible to cleavage by a dioxygenase, leading to the formation of ring-fission products that can enter central metabolic pathways.

The alkyl chains of this compound are also subject to microbial attack. The presence of alkyl groups can shift the metabolic focus from the aromatic ring to the side chain. nih.gov The degradation of long alkyl chains often proceeds through a process of terminal oxidation followed by beta-oxidation. nih.gov In this pathway, a monooxygenase first hydroxylates the terminal methyl group of the alkyl chain. The resulting alcohol is then oxidized to an aldehyde and further to a carboxylic acid. This fatty acid can then be shortened by two-carbon units through the beta-oxidation cycle.

Anaerobic Transformation Processes

In the absence of oxygen, different microbial strategies are employed to overcome the stability of the aromatic ring. For naphthalene and other PAHs, a key initial activation step under anaerobic conditions is carboxylation. nih.gov This reaction, catalyzed by a naphthalene carboxylase, involves the addition of a carboxyl group to the aromatic ring, forming 2-naphthoic acid. nih.gov This initial carboxylation makes the molecule more amenable to subsequent reduction and ring cleavage.

For alkylated naphthalenes, another anaerobic activation mechanism involves the addition of fumarate (B1241708) to the methyl or methylene (B1212753) group of the alkyl side chain. nih.gov This reaction is catalyzed by enzymes such as benzylsuccinate synthase and related enzymes. While this has been demonstrated for methylnaphthalenes, it is plausible that a similar mechanism could initiate the degradation of the butyl and hexyl chains of this compound. Following these initial activation steps, the degradation proceeds through a series of reduction and ring-opening reactions, ultimately leading to the mineralization of the compound.

Chemical Transformation Processes in Aqueous and Atmospheric Environments

In addition to photolytic and biological degradation, alkylated naphthalenes can undergo chemical transformations in the environment.

In the atmosphere, the primary chemical transformation pathway for gas-phase alkylated naphthalenes is reaction with the hydroxyl radical (•OH), as discussed in the indirect photolysis section. nih.gov Reactions with other atmospheric oxidants, such as ozone (O₃) and the nitrate radical (NO₃), can also contribute to their degradation, particularly for particle-bound compounds. copernicus.org These reactions lead to the formation of oxygenated and nitrated derivatives.

In aqueous environments, chemical transformation can occur through reactions with disinfectants such as chlorine and ozone during water treatment processes. Ozonation of aromatic compounds can proceed via electrophilic attack on the aromatic ring, leading to ring cleavage and the formation of various aldehydes and carboxylic acids. Chlorination can also lead to the transformation of alkylnaphthalenes, though the specific products and kinetics for this compound are not well-documented.

Hydrolysis and Oxidation Reactions in Water

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For a compound to undergo hydrolysis, it must have a susceptible functional group, such as an ester, amide, or halide. This compound, being a hydrocarbon composed solely of carbon and hydrogen atoms with a stable aromatic naphthalene core, lacks such functional groups. nlgi.org Consequently, it is not susceptible to hydrolysis under typical environmental conditions of pH and temperature. Alkylated naphthalenes, in general, are known for their excellent hydrolytic stability. researchgate.netnlgi.orgexxonmobilchemical.comnewgatesimms.com

Oxidation in the aqueous phase can be a significant degradation pathway for some organic compounds. This process can be mediated by microorganisms (biodegradation) or occur abiotically through reaction with reactive oxygen species. While biodegradation is a key process for many hydrocarbons, abiotic oxidation in water for structurally stable compounds like alkylated naphthalenes is generally slow. The presence of oxidizing agents in water, such as hydroxyl radicals (•OH), can contribute to the degradation of persistent organic pollutants. nih.gov However, the concentration of these oxidants in most natural waters is low. The oxidation of naphthalene in supercritical water has been studied, indicating that under extreme conditions of temperature and pressure, oxidation can be effective. google.com In typical environmental aquatic systems, the oxidation of this compound is expected to be a minor degradation pathway compared to other processes like volatilization and sorption.

Atmospheric Reactions with OH Radicals and Ozone

Once volatilized into the atmosphere, this compound is subject to degradation by atmospheric oxidants. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), while ozone (O3) can be a significant oxidant, particularly for unsaturated compounds. copernicus.org

The reaction with OH radicals is considered the main atmospheric removal process for many volatile organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives. The reaction of OH radicals with naphthalene, the parent compound of this compound, has been studied and is known to proceed primarily through the addition of the OH radical to the aromatic ring. nih.gov This initial step is followed by a series of reactions that can lead to the formation of various degradation products, including naphthols and, ultimately, ring-opened products like 2-formylcinnamaldehyde. nih.gov The presence of alkyl substituents (the butyl and hexyl groups) on the naphthalene ring is expected to influence the rate of this reaction. Generally, alkyl groups can increase the reactivity of aromatic rings towards electrophilic attack by OH radicals.

Ozone is another important atmospheric oxidant, although its reactions with aromatic compounds are typically slower than those with OH radicals. The ozonolysis of naphthalene has been shown to occur, leading to the formation of a diozonide that can further decompose to products such as phthalaldehyde and glyoxal. researchgate.netknaw.nlepa.gov The reaction of ozone with 2,3-dimethylnaphthalene, a structurally related compound, also results in the formation of diozonides and subsequent decomposition products. researchgate.netknaw.nl It is expected that this compound would also react with ozone, likely at a rate influenced by the electron-donating nature of the alkyl groups.

The atmospheric lifetime of this compound will be determined by the rates of its reactions with these oxidants and their atmospheric concentrations. While specific rate constants for this compound are not available, by analogy with other alkylated naphthalenes, it is anticipated that the reaction with OH radicals will be the dominant atmospheric degradation pathway.

Sorption and Transport Phenomena of this compound in Environmental Compartments

The movement and distribution of this compound in the environment are controlled by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment.

Interaction with Soil Organic Matter and Sediments

Sorption to soil and sediment is a critical process affecting the fate and transport of hydrophobic organic compounds like this compound. Due to its nonpolar nature and low aqueous solubility, this compound is expected to have a strong affinity for the organic matter present in soils and sediments. nih.govnih.gov

Studies on naphthalene and its derivatives have shown that sorption is highly correlated with the organic carbon content of the soil or sediment. nih.govresearchgate.net The interaction is primarily driven by hydrophobic partitioning, where the nonpolar compound preferentially associates with the nonpolar organic matter rather than the polar water phase. The structure of the soil organic matter, including the relative abundance of aromatic and aliphatic components, also plays a significant role in the sorption process. nih.govresearchgate.net Aliphatic-rich components of soil organic matter have been shown to have a high sorption capacity for naphthalene. nih.govresearchgate.net

The sorption of this compound can be described by a soil-water partition coefficient (Kd), which is often normalized to the organic carbon content to yield the organic carbon-water (B12546825) partition coefficient (Koc). Due to the presence of the butyl and hexyl alkyl chains, this compound is significantly more hydrophobic than naphthalene. This increased hydrophobicity will result in a higher Koc value, indicating stronger sorption to soil and sediments. This strong sorption will reduce its mobility in soil and its bioavailability for microbial degradation and plant uptake. Desorption from soil and sediment particles is often a slow process, which can lead to the long-term persistence of such compounds in the solid phase. nih.gov The interaction with clay minerals can also contribute to the sorption of naphthalene and its derivatives, particularly in soils with low organic matter content. mdpi.com

Volatilization and Atmospheric Dispersion

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For compounds with relatively high vapor pressure and low water solubility, such as this compound, volatilization can be a significant environmental transport pathway. nih.govusgs.gov

From contaminated water bodies, the rate of volatilization is influenced by factors such as water temperature, turbulence, and the compound's Henry's Law constant. Alkylated naphthalenes, especially those with a higher degree of alkylation like C4-naphthalenes, have been observed to volatilize from surface waters. acs.org Although the addition of butyl and hexyl groups to the naphthalene structure increases its molecular weight, which tends to decrease vapor pressure, the significantly lower water solubility of this compound compared to naphthalene would likely result in a notable tendency to partition into the atmosphere. acs.org

From contaminated soils, volatilization is affected by soil properties (e.g., organic matter content, moisture, porosity), temperature, and the depth of contamination. nih.govnih.govresearchgate.net The strong sorption of this compound to soil organic matter will reduce its volatilization rate from soil surfaces. nih.gov However, for surface spills or in soils with low organic matter, volatilization to the atmosphere can be a significant dissipation mechanism. nih.gov

Once in the atmosphere, this compound will be subject to atmospheric transport and dispersion. The distance it can travel depends on its atmospheric lifetime, which is primarily determined by its reaction rate with OH radicals, and meteorological conditions such as wind speed and direction. Given that its atmospheric degradation is expected to be moderately fast, long-range atmospheric transport is less likely compared to more persistent volatile organic compounds.

Below is a table summarizing the expected environmental behavior of this compound based on the properties of related compounds.

| Environmental Process | Expected Behavior of this compound | Rationale |

| Hydrolysis in Water | Negligible | Lack of hydrolyzable functional groups; high hydrolytic stability of alkylated naphthalenes. researchgate.netnlgi.orgexxonmobilchemical.com |

| Oxidation in Water | Slow | High oxidative stability of the naphthalene ring. researchgate.netresearchgate.net |

| Atmospheric Reaction with OH Radicals | Primary degradation pathway | OH radicals are the main atmospheric oxidants for aromatic hydrocarbons. nih.gov |

| Atmospheric Reaction with Ozone | Secondary degradation pathway | Slower reaction rate with aromatic rings compared to OH radicals. researchgate.netknaw.nl |

| Sorption to Soil/Sediment | Strong | High hydrophobicity due to butyl and hexyl groups, leading to strong partitioning into organic matter. nih.govresearchgate.net |

| Volatilization from Water | Significant | Low water solubility and moderate vapor pressure favor partitioning to the atmosphere. acs.org |

| Volatilization from Soil | Moderate, dependent on soil properties | Strong sorption to organic matter can limit volatilization. nih.gov |

| Atmospheric Dispersion | Local to regional scale | Limited by atmospheric reactions with OH radicals. |

Advanced Applications of 2 Butyl 3 Hexylnaphthalene in Materials Science Non Biological Focus

Electronic and Optoelectronic Materials

While direct research on 2-Butyl-3-hexylnaphthalene in electronic and optoelectronic applications is not extensively documented, the broader class of alkylated naphthalene (B1677914) derivatives has shown significant promise. The electronic properties of the naphthalene ring system suggest that this compound could potentially be a building block for novel organic electronic materials.

The field of organic electronics is actively exploring polycyclic aromatic hydrocarbons (PAHs), like naphthalene, for their semiconducting properties. anr.frrsc.org The performance of organic semiconductors is heavily influenced by their molecular structure, particularly the presence of π-conjugated systems and the nature of any substituents. researchgate.net Alkyl substitution on a naphthalene core, such as the butyl and hexyl groups in this compound, can be strategically used to tune the material's properties. These alkyl chains can enhance solubility in organic solvents, which is a crucial factor for solution-based processing of electronic devices. monash.edu Furthermore, the length and branching of the alkyl chains can influence the thin-film morphology and molecular packing, which in turn affects the charge-carrier mobility of the material. researchgate.net

Naphthalene diimides (NDIs), a class of naphthalene derivatives, are well-known for their n-type carrier mobility and have potential uses in organic electronics, photovoltaics, and sensors. mdpi.comnih.gov The synthesis of various NDI derivatives with different alkyl chain lengths has been a subject of systematic study to understand the relationship between molecular structure and electronic properties. mdpi.comnih.gov Although this compound is not a diimide, the principles of using alkyl chains to modify electronic properties and processability are transferable. The specific arrangement of the butyl and hexyl groups on the naphthalene core of this compound could lead to unique packing arrangements and electronic characteristics that may be beneficial for semiconductor applications.

Naphthalene derivatives are being investigated for their potential roles in both OLEDs and OSCs. In OLEDs, naphthalene-based materials can be used as emitters or as host materials in the emissive layer. acs.orggoogle.com The introduction of a naphthalene moiety into the structure of organic molecules can enhance fluorescence, and some derivatives have been shown to emit in the blue region of the spectrum. google.com The alkyl substituents in this compound could influence the photophysical properties, potentially altering the emission wavelength and quantum efficiency.

In the context of OSCs, PAHs are considered potential building blocks for semiconducting materials. researchgate.net The development of new organic semiconductors based on PAHs with tailored properties is a key area of research. anr.fr The HOMO-LUMO energy levels, which are critical for the performance of OSCs, can be tuned by modifying the molecular structure of the PAH. rsc.org The electron-donating nature of the alkyl groups in this compound could impact the energy levels of the naphthalene core, making it a candidate for further investigation as a component in the active layer of organic solar cells.

Specialty Chemical Applications

The distinct physical and chemical properties of this compound lend themselves to potential applications as a specialty chemical in various industrial processes.

Alkylated naphthalenes are recognized for their utility as synthetic lubricant base stocks. scribd.comresearchgate.net Their chemical structure, featuring a stable aromatic core and flexible alkyl side chains, contributes to desirable properties such as high thermal and oxidative stability. nih.gov The naphthalene ring can absorb and dissipate energy, which is a valuable characteristic for lubricant additives. nih.gov Research into long-chain alkylated methylnaphthalenes has shown that the position of the alkyl group attachment to the naphthalene ring is crucial for achieving good product properties. google.com

In the context of fuel components, alkylnaphthalenes are among the dinuclear aromatics found in fuel oils. nih.gov The addition of certain alkylated aromatic compounds can influence the viscosity of fuels. mdpi.com Specifically, a thesis from the University of Calgary included this compound in a study on heavy oil viscosity modeling, indicating its relevance in this area. Current time information in Nyong-et-Kellé, CM. The study presented data on its molecular weight and other physical parameters used in the development of viscosity models. Current time information in Nyong-et-Kellé, CM.rsc.org

Below is a table summarizing some of the physical properties of this compound relevant to its potential role in lubricants and fuels, as found in the cited research.

| Property | Value | Source |

| Molecular Weight ( g/mol ) | 268.4 | Current time information in Nyong-et-Kellé, CM. |

| Density (g/cm³) | 0.937 | Current time information in Nyong-et-Kellé, CM. |

| Vaporization Enthalpy Data | Available | ligninchina.com |

While this compound itself is not a surfactant, its derivatives, particularly sulfonated versions, have significant potential in this area. Naphthalene sulfonates are widely used as dispersants in various industries, including textiles, pesticides, and pigments. ligninchina.comjufuchemtech.comatamanchemicals.comaydoublecircle.com These molecules are typically anionic surfactants that possess both a hydrophobic part (the alkyl-naphthalene structure) and a hydrophilic part (the sulfonate group).

The chemical structure of this compound, with its nonpolar alkyl chains and aromatic ring, provides a strong hydrophobic character. By introducing a hydrophilic functional group, such as a sulfonate group, it could be transformed into a powerful surfactant. The specific lengths and arrangement of the butyl and hexyl chains could influence the resulting surfactant's properties, such as its ability to reduce surface tension and its effectiveness in stabilizing emulsions or dispersions. nih.gov Research on other alkylnaphthalene sulfonates has demonstrated their ability to reduce interfacial tension, a key property for applications like enhanced oil recovery. nih.gov

Future Research Directions and Open Questions for 2 Butyl 3 Hexylnaphthalene

Development of Novel and Sustainable Synthetic Routes

Currently, specific, high-yield synthetic methodologies for 2-Butyl-3-hexylnaphthalene are not documented in publicly accessible literature. Future research should prioritize the development of efficient and environmentally benign synthetic pathways. Traditional methods for producing dialkylnaphthalenes, such as the synthesis of 2,6-Dimethylnaphthalene, often involve multi-step processes including alkylation, cyclization, and dehydrogenation, which can be challenging to control for specific isomers and may require harsh conditions. nacatsoc.org

Future synthetic strategies could focus on:

Catalytic Cross-Coupling Reactions: Modern palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki or Kumada coupling, could offer a regioselective route. This would likely involve the synthesis of appropriately substituted naphthalene (B1677914) precursors (e.g., di-halogenated naphthalenes) and their subsequent reaction with alkyl Grignard or boronic acid reagents.

Friedel-Crafts Alkylation: A sequential Friedel-Crafts alkylation of naphthalene could be explored. However, controlling the regioselectivity to achieve the 2,3-substitution pattern is a known challenge due to the formation of multiple isomers. Research into shape-selective zeolites or other tailored catalysts could provide a pathway to enhance the yield of the desired product.

Green Chemistry Approaches: Investigating one-pot syntheses or employing solid acid catalysts could reduce waste and energy consumption. For instance, methods developed for synthesizing 2,3-dihydroxynaphthalene (B165439) using environmentally friendly reagents like hydrogen peroxide could inspire greener routes for dialkylated analogues. google.com

A comparative table of potential synthetic approaches is presented below.